N-[3-(1,3-benzothiazol-2-yl)phenyl]-1-methoxynaphthalene-2-carboxamide

Lipophilicity Drug-likeness ADME prediction

Unlike the widely cataloged 3-methoxy regioisomer, this 1-methoxy isomer provides a unique experimental tool for investigating methoxy positional effects on transporter selectivity and ADME properties. Its XLogP3-AA of 6.1 contrasts sharply with the 3-methoxy analog’s logP of 6.83, enabling head-to-head deconvolution of lipophilicity-driven membrane partitioning. Validated OCT1 inhibitor (IC₅₀ 138 μM)—a functional anchor absent in most class analogs. Transparent, listed pricing eliminates budget uncertainty, making it ideal for SAR exploration, paired ADME comparison studies, and DNA intercalator probe development.

Molecular Formula C25H18N2O2S
Molecular Weight 410.49
CAS No. 2034602-29-2
Cat. No. B2768627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(1,3-benzothiazol-2-yl)phenyl]-1-methoxynaphthalene-2-carboxamide
CAS2034602-29-2
Molecular FormulaC25H18N2O2S
Molecular Weight410.49
Structural Identifiers
SMILESCOC1=C(C=CC2=CC=CC=C21)C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5S4
InChIInChI=1S/C25H18N2O2S/c1-29-23-19-10-3-2-7-16(19)13-14-20(23)24(28)26-18-9-6-8-17(15-18)25-27-21-11-4-5-12-22(21)30-25/h2-15H,1H3,(H,26,28)
InChIKeyQNISKYPXHBUYPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[3-(1,3-Benzothiazol-2-yl)phenyl]-1-methoxynaphthalene-2-carboxamide (CAS 2034602-29-2): Chemical Identity and Procurement Baseline


N-[3-(1,3-benzothiazol-2-yl)phenyl]-1-methoxynaphthalene-2-carboxamide (CAS 2034602-29-2, molecular formula C₂₅H₁₈N₂O₂S, molecular weight 410.49 g/mol) is a synthetic small molecule belonging to the benzothiazole-phenyl-naphthamide class [1]. The compound features a 1-methoxynaphthalene-2-carboxamide core linked via an amide bond to a 3-(1,3-benzothiazol-2-yl)phenyl moiety, with the methoxy substituent positioned at the 1-position of the naphthalene ring—a regioisomeric feature that distinguishes it from the more commonly cataloged 3-methoxy analog . It is commercially available as a screening compound from Life Chemicals (catalog ID F5127-0811) and is listed in the PubChem database (CID 86263425) [2]. The compound has been profiled in at least one quantitative bioassay—inhibition of human organic cation transporter 1 (OCT1/SLC22A1)—with data deposited in BindingDB, providing a verifiable activity anchor for scientific selection [3].

Procurement Risk: Why N-[3-(1,3-Benzothiazol-2-yl)phenyl]-1-methoxynaphthalene-2-carboxamide Cannot Be Interchanged with In-Class Analogs


Within the benzothiazole-phenyl-naphthamide structural class, subtle variations in methoxy regiochemistry and amide connectivity produce divergent physicochemical and biological profiles that preclude simple substitution. The target compound (1-methoxy isomer) exhibits a computed XLogP3-AA of 6.1 [1], while its closest cataloged analog—the 3-methoxy regioisomer—displays a higher logP of 6.83 and logD of 6.83 , a difference of approximately 0.7 log units that can translate to measurably distinct membrane partitioning, solubility, and transporter interaction profiles. Published structure-activity relationship (SAR) studies on related 2-(3-aminophenyl)-benzothiazole derivatives demonstrate that the nature of the amide substituent profoundly affects antiproliferative potency; for instance, N-[3-(benzo[d]thiazol-2-yl)phenyl]nicotinamide achieved IC₅₀ values of 5.42 ± 1.33 μM (A549) and 7.51 ± 0.98 μM (MV4-11), whereas other amide variants in the same series were substantially less active [2]. Furthermore, the target compound has been experimentally evaluated for OCT1 transporter inhibition (IC₅₀ = 138 μM), a specific functional annotation absent for most cataloged analogs [3]. These data collectively demonstrate that generic substitution within this class carries significant risk of altered target engagement, pharmacokinetic behavior, and experimental reproducibility.

Quantitative Differentiation Evidence: N-[3-(1,3-Benzothiazol-2-yl)phenyl]-1-methoxynaphthalene-2-carboxamide vs. Comparators


Regioisomeric Methoxy Position Drives a ~0.7 logP Difference in Lipophilicity Relative to the 3-Methoxy Analog

The target compound bears a methoxy group at the 1-position of the naphthalene ring, whereas the closest commercially available analog—N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-methoxynaphthalene-2-carboxamide (ChemDiv Compound ID 2026-4105)—carries the methoxy substituent at the 3-position. This regioisomeric difference produces a meaningful divergence in computed lipophilicity: the target 1-methoxy isomer has an XLogP3-AA of 6.1 [1], compared to a logP of 6.83 and logD of 6.83 for the 3-methoxy isomer . The ΔlogP of approximately 0.7 units indicates that the 3-methoxy analog is substantially more lipophilic, which may affect aqueous solubility, membrane permeability, and non-specific protein binding in biological assays. For researchers requiring consistent physicochemical properties across experiments, this quantifiable difference provides a rational basis for selecting one regioisomer over the other.

Lipophilicity Drug-likeness ADME prediction

Experimentally Determined OCT1 Transporter Inhibition: IC₅₀ = 138 μM

The target compound has been experimentally evaluated for inhibition of human organic cation transporter 1 (OCT1/SLC22A1) in a cell-based assay, yielding an IC₅₀ value of 1.38 × 10⁵ nM (138 μM) [1]. OCT1 is a hepatic uptake transporter of major pharmacokinetic significance, and its inhibition can alter the disposition of co-administered drugs such as metformin. By comparison, the well-characterized OCT1 inhibitor monocrotaline exhibits an IC₅₀ of 36.8 μM [2], placing the target compound approximately 3.75-fold weaker as an OCT1 inhibitor. For context, the 3-methoxy regioisomer and the nicotinamide analog N-[3-(benzo[d]thiazol-2-yl)phenyl]nicotinamide have no reported OCT1 inhibition data, making this target compound uniquely annotated among its closest structural neighbors for transporter interaction liability [3]. This specific functional annotation enables informed compound selection when transporter-mediated drug-drug interaction risk is a screening consideration.

Transporter inhibition OCT1/SLC22A1 Drug transporter pharmacology

Commercial Availability and Pricing: Life Chemicals F5127-0811 at $57.00 (2 μmol), $63.00 (5 μmol)

The target compound is commercially stocked by Life Chemicals (catalog ID F5127-0811) with documented pricing of $57.00 for 2 μmol and $63.00 for 5 μmol as of September 2023 [1]. In comparison, the 3-methoxy regioisomer is offered by ChemDiv (Compound ID 2026-4105) with 77 mg in stock but without publicly listed per-unit pricing, requiring custom quotation . The 2-position phenyl isomer N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-methoxynaphthalene-2-carboxamide (CAS 477569-58-7) is listed by alternative vendors also without transparent pricing . Among cataloged benzothiazole-phenyl-naphthamide analogs, the target compound benefits from the most transparent and accessible commercial supply chain, a non-trivial advantage for laboratories planning multi-concentration dose-response studies or high-throughput screening campaigns where predictable compound procurement logistics directly impact project timelines.

Screening compound sourcing HTS procurement Cost comparison

Phenyl Naphthothiazole Carboxamide Scaffold: Class-Level DNA Intercalation and Antitumor Potential

The target compound belongs to the phenyl naphthothiazole carboxamide structural class, which has been systematically investigated for DNA intercalation-dependent antitumor activity. In the foundational study by Li, Yang, and Qian (2005, Bioorganic & Medicinal Chemistry), the ring-opened phenyl naphthothiazole carboxamide series B1–B4 demonstrated cytotoxicity against murine leukemia P388 and human lung carcinoma A549 cell lines, with the most potent analog B3 (m-NO₂) achieving an IC₅₀ of 1.49 μM against P388 and the most cytotoxic analog B2 reaching an IC₅₀ of 12 μM against A549 [1]. A follow-up study in Tetrahedron (2005) quantitatively demonstrated that naphthalene carboxamides with thio-heterocyclic rings intercalate into DNA and exhibit photocleaving activity, with compound 4a identified as the strongest P388 inhibitor and compound 3a as the most cytotoxic against A549 [2]. While the target compound (1-methoxy substitution) has not itself been tested in these specific models, its core scaffold—featuring a planar tri-cyclic benzothiazole-naphthalene system capable of DNA intercalation—is directly shared with these experimentally validated antitumor pharmacophores. This class-level evidence supports the compound's utility as a tool for probing DNA-intercalation mechanisms, provided that target-specific quantitative validation is separately performed.

DNA intercalation Antitumor agents Photocleavage

OCT1 IC₅₀ of 138 μM Suggests Low Transporter-Mediated Drug Interaction Risk Relative to Clinical OCT1 Inhibitors

Quantitative OCT1 inhibition data for the target compound (IC₅₀ = 138 μM) enables a risk-calibrated comparison against clinically relevant OCT1 inhibitors. The well-studied pyrrolizidine alkaloid monocrotaline inhibits OCT1 with an IC₅₀ of 36.8 μM, approximately 3.75-fold more potent than the target compound [1][2]. The FDA guidance for drug-drug interaction assessment typically uses an IC₅₀ threshold of ≤50 μM (or an [I]/IC₅₀ ratio ≥ 0.1 based on anticipated clinical exposure) to flag potential transporter-mediated interactions [3]. At 138 μM, the target compound falls above this threshold, suggesting a relatively low probability of clinically meaningful OCT1-mediated drug-drug interactions when used as a probe compound or tool molecule. In contrast, the most widely cited structural comparator—N-[3-(benzo[d]thiazol-2-yl)phenyl]nicotinamide (IC₅₀ = 5.42–7.51 μM for antiproliferative activity)—has no available OCT1 data, leaving a critical gap in transporter safety annotation that the target compound uniquely fills [4].

Drug-drug interaction OCT1 inhibition Transporter safety profiling

Recommended Research and Procurement Scenarios for N-[3-(1,3-Benzothiazol-2-yl)phenyl]-1-methoxynaphthalene-2-carboxamide


Hepatic Transporter Pharmacology Studies Requiring OCT1-Annotated Probe Compounds

Researchers investigating organic cation transporter 1 (OCT1/SLC22A1)-mediated drug uptake in hepatocyte models can utilize this compound as a structurally characterized, moderately potent OCT1 inhibitor (IC₅₀ = 138 μM) with publicly available functional annotation [1]. Unlike most benzothiazole-phenyl-naphthamide analogs that lack any transporter profiling data, this compound provides a documented starting point for concentration-response experiments in OCT1-overexpressing cell lines, enabling SAR exploration around the 1-methoxynaphthalene scaffold for transporter selectivity. Its relatively low OCT1 potency also makes it suitable as a comparator for identifying more potent OCT1 inhibitors within the same chemical series.

Regioisomer-Dependent Lipophilicity SAR: Comparing 1-Methoxy vs. 3-Methoxy Naphthalene Carboxamides

The ~0.7 logP difference between the target 1-methoxy compound (XLogP3-AA = 6.1) and the 3-methoxy regioisomer (logP = 6.83, logD = 6.83) provides a defined experimental system for quantifying how methoxy positional isomerism affects membrane permeability, metabolic stability, and plasma protein binding within an otherwise identical benzothiazole-phenyl scaffold [2]. Procurement of both isomers enables paired head-to-head ADME comparison studies where the regioisomeric methoxy position is the sole structural variable, allowing deconvolution of positional effects from scaffold-level properties.

DNA Intercalation Probe Development Using the Phenyl Naphthothiazole Carboxamide Scaffold

Building on published class-level evidence that phenyl naphthothiazole carboxamides function as DNA intercalators with measurable photocleavage activity [3][4], the target compound can serve as a starting scaffold for developing fluorescent or photoactivatable DNA probes. The planar benzothiazole-naphthalene system is structurally analogous to the validated intercalators B1–B4 (IC₅₀ range: 1.49–12 μM in P388 and A549), and the 1-methoxy substituent offers a potential synthetic handle for further functionalization. Researchers should independently verify DNA binding affinity (e.g., via UV-Vis titration or fluorescence quenching) before use in cellular assays, given that target-compound-specific intercalation data are not yet published.

HTS Library Procurement with Predictable Budgeting and Transparent Pricing

For academic screening centers and core facilities managing fixed budgets for compound acquisition, the target compound's transparent, listed pricing ($57.00/2 μmol, $63.00/5 μmol from Life Chemicals F5127-0811) offers a quantifiable procurement advantage over quote-dependent alternatives . The 3-methoxy isomer from ChemDiv and the 2-position phenyl isomer (CAS 477569-58-7) require custom quotation, introducing procurement delays and budget uncertainty. Laboratories designing multi-concentration dose-response panels (typically requiring 5–10 concentrations in triplicate) can calculate exact compound costs in advance, facilitating accurate grant proposals and resource allocation.

Quote Request

Request a Quote for N-[3-(1,3-benzothiazol-2-yl)phenyl]-1-methoxynaphthalene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.